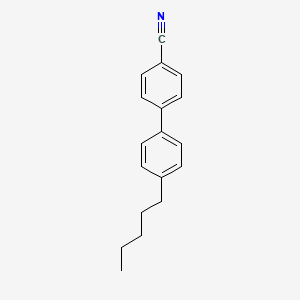

4-Cyano-4'-pentylbiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-pentylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPCNRKYVYWYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068255 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40817-08-1 | |

| Record name | 4-Cyano-4′-pentylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40817-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-pentylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040817081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-pentyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyano-4'-pentylbiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6RYG3ZGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Cyano-4'-pentylbiphenyl (5CB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 4-Cyano-4'-pentylbiphenyl (5CB), a foundational liquid crystal compound. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the efficient laboratory-scale production of high-purity 5CB.

Introduction

This compound, commonly known as 5CB, is a nematic liquid crystal that has been instrumental in the advancement of liquid crystal display (LCD) technology.[1] First synthesized in 1972 by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull, 5CB was one of the first room-temperature liquid crystals, paving the way for the development of practical electronic displays.[1] Its unique properties, including a stable nematic phase at ambient temperatures, continue to make it a subject of interest in materials science and for various electro-optic applications. This guide details the most common and effective methods for its synthesis and purification.

Synthetic Methodologies

Several synthetic pathways to this compound have been established. The most prominent methods include the classical Gray-Harrison synthesis, the versatile Suzuki-Miyaura cross-coupling, and a Grignard reagent-based approach. Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Gray-Harrison Synthesis

The original synthesis developed by Gray and his colleagues involves a multi-step process starting from biphenyl (B1667301). This linear synthesis builds the molecule sequentially through bromination, Friedel-Crafts acylation, Wolff-Kishner reduction, and finally, cyanation.

Caption: The classical multi-step synthesis of 5CB from biphenyl.

Step 1: Bromination of Biphenyl

-

Procedure: To a solution of biphenyl in a suitable solvent (e.g., carbon tetrachloride), add bromine dropwise in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction is typically carried out at room temperature.

-

Work-up: After the reaction is complete, the mixture is washed with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 4-bromobiphenyl.

Step 2: Friedel-Crafts Acylation of 4-Bromobiphenyl

-

Procedure: To a suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane), a solution of 4-bromobiphenyl and pentanoyl chloride is added dropwise at a low temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried. The solvent is evaporated to give 4-bromo-4'-pentanoylbiphenyl.

Step 3: Wolff-Kishner Reduction of 4-Bromo-4'-pentanoylbiphenyl

-

Procedure: The ketonic intermediate is heated with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol.[2][3] The temperature is raised to allow for the removal of water, and then the mixture is refluxed to complete the reduction of the carbonyl group to a methylene (B1212753) group.[2][3][4]

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., ether). The organic extracts are washed with dilute acid and water, dried, and the solvent is removed to yield 4-bromo-4'-pentylbiphenyl.

Step 4: Cyanation of 4-Bromo-4'-pentylbiphenyl

-

Procedure: 4-Bromo-4'-pentylbiphenyl is heated with copper(I) cyanide in a polar aprotic solvent such as dimethylformamide (DMF).[1]

-

Work-up: The reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly efficient method for the formation of C-C bonds and is a popular modern approach for synthesizing biphenyl derivatives. This reaction typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide.

Caption: Convergent synthesis of 5CB via Suzuki-Miyaura cross-coupling.

-

Reactants: 4-Pentylphenylboronic acid and 4-bromobenzonitrile are the key coupling partners.[5][6]

-

Catalyst and Base: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, is used.[7] A base, typically sodium carbonate or potassium carbonate, is required to facilitate the transmetalation step.[5]

-

Solvent: A mixture of an organic solvent (e.g., toluene (B28343) or 1,4-dioxane) and water is commonly used.[8]

-

Procedure: To a degassed mixture of the solvent, base, aryl halide, and boronic acid, the palladium catalyst is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo. The crude product is then purified.

Grignard Reagent-Based Synthesis

This approach utilizes a Grignard reagent, a potent organometallic nucleophile, to form the biphenyl core. The synthesis can be designed in a couple of ways, typically involving the reaction of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

Caption: Synthesis of 5CB using a Grignard reagent.

-

Formation of Grignard Reagent: Pentylmagnesium bromide is prepared by reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.[9]

-

Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of a suitable biphenyl precursor, such as 4-bromo-4'-cyanobiphenyl, in the presence of a catalyst.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 5CB is then purified.

Comparison of Synthetic Routes

The choice of synthetic route depends on various factors, including the desired scale, cost of starting materials, and available equipment. A summary of these methods is provided below.

| Parameter | Gray-Harrison Synthesis | Suzuki-Miyaura Cross-Coupling | Grignard Reagent-Based Synthesis |

| Starting Materials | Biphenyl, Pentanoyl chloride | 4-Pentylphenylboronic acid, 4-Bromobenzonitrile | 1-Bromopentane, 4-Bromo-4'-cyanobiphenyl |

| Number of Steps | Multiple (linear synthesis) | One-pot (convergent) | Two steps |

| Reaction Conditions | Harsh (e.g., high temperatures for Wolff-Kishner) | Mild | Requires strictly anhydrous conditions |

| Catalyst | Lewis acids (AlCl₃) | Palladium complexes | Often requires a catalyst for coupling |

| Typical Yield | Moderate | High (often >90%) | Variable |

| Key Advantages | Utilizes readily available starting materials | High yield, high functional group tolerance | Can be a direct route |

| Key Disadvantages | Long synthesis, moderate overall yield, harsh conditions | Cost of palladium catalyst and boronic acids | Sensitivity of Grignard reagent to moisture |

Purification Methodologies

The purity of 5CB is critical for its applications, as impurities can significantly alter its liquid crystalline properties.[6] The most common purification techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a purification technique based on the differential solubility of 5CB and its impurities in a suitable solvent at varying temperatures.

Caption: General workflow for the purification of 5CB by recrystallization.

-

Solvent Selection: A good solvent for recrystallization should dissolve 5CB well at high temperatures but poorly at low temperatures. Heptane and methanol (B129727) have been reported as suitable solvents.[10]

-

Procedure:

-

Dissolve the crude 5CB in a minimum amount of boiling solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

Column Chromatography

Column chromatography is a powerful technique for separating 5CB from impurities based on their differential adsorption to a stationary phase.

Caption: A typical workflow for purifying 5CB using column chromatography.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of 5CB.[11]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically used. The optimal ratio of the solvents should be determined by TLC to achieve good separation. A common eluent system is a hexane/ethyl acetate mixture.[11]

-

Procedure:

-

A slurry of silica gel in the mobile phase is packed into a glass column.

-

The crude 5CB, dissolved in a minimum amount of the mobile phase or a suitable solvent, is carefully loaded onto the top of the silica gel bed.

-

The mobile phase is passed through the column, and fractions are collected.

-

The collected fractions are analyzed by TLC to identify those containing pure 5CB.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

-

Characterization

The identity and purity of the synthesized 5CB should be confirmed using standard analytical techniques.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the pentyl chain.[12][13] |

| ¹³C NMR | Resonances for the carbon atoms in the biphenyl system, the cyano group, and the pentyl chain.[14] |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the nitrile (C≡N) stretching vibration around 2225 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 5CB (249.35 g/mol ).[12] |

| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures (crystal to nematic and nematic to isotropic).[15] |

Conclusion

This guide has detailed the primary synthetic and purification methods for this compound. The Suzuki-Miyaura cross-coupling reaction generally offers the most efficient and high-yielding route for laboratory-scale synthesis. Proper purification, typically through a combination of column chromatography and recrystallization, is crucial to obtain the high-purity 5CB required for its applications in liquid crystal devices and materials science research. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 3. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound | 40817-08-1 [chemicalbook.com]

- 12. This compound | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | Semantic Scholar [semanticscholar.org]

- 14. This compound(40817-08-1) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

Nematic to Isotropic Phase Transition in 5CB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical nematic to isotropic phase transition of the liquid crystal 4-cyano-4'-pentylbiphenyl (5CB). Understanding this transition is paramount for the application of 5CB in various fields, including display technologies, sensor development, and advanced materials. This document provides a comprehensive overview of the transition temperature, detailed experimental protocols for its determination, and an analysis of factors influencing this fundamental property.

Core Concepts

The transition from the nematic (N) to the isotropic (I) phase in 5CB is a first-order phase transition, characterized by a discontinuous change in the orientational order of the molecules.[1] In the nematic phase, the rod-like 5CB molecules exhibit long-range orientational order, aligning on average along a common director. As the temperature increases, thermal energy overcomes the intermolecular forces responsible for this alignment, leading to a disordered isotropic liquid phase where the molecules are randomly oriented. The temperature at which this occurs is a key characteristic of the material.

Nematic-Isotropic Transition Temperature of Pure 5CB

The nematic to isotropic phase transition temperature (TN-I) of pure 5CB is a well-documented value, though slight variations exist in the literature due to experimental conditions and sample purity. The accepted value is approximately 35°C (308.15 K).[2][3] The following table summarizes experimentally determined values from various sources.

| Transition Temperature (°C) | Transition Temperature (K) | Experimental Method | Source |

| 35 | 308.15 | Differential Scanning Calorimetry (DSC) | [2] |

| 35.5 | 308.65 | Dielectric Measurement | [4] |

| 34.5 | 307.65 | Rheology | [5] |

| 36.9 | 310.05 | Differential Scanning Calorimetry (DSC) | [6] |

| 34.4 | 307.55 | Polarized Optical Microscopy | [7][8] |

| ~34 | 307.15 | Not Specified | [8] |

| 308.25 | 308.25 | Not Specified | [1] |

Factors Influencing the Nematic-Isotropic Transition Temperature

The TN-I of 5CB can be influenced by several external factors. These perturbations are critical to consider in experimental design and for the development of 5CB-based applications.

| Factor | Effect on TN-I | Observations | Source |

| Addition of Silver Nanoparticles | Decrease | The addition of silver nanoparticles can lower the phase transition temperature. | [5] |

| Ultrasonic Treatment | Increase | The application of ultrasound can lead to an increase in the TN-I. | [5] |

| Presence of Solvents (e.g., Ethanol) | Decrease | Mixing with solvents like ethanol (B145695) significantly lowers the transition temperature. | [9] |

| Substrate Effects | Can vary | The nature of the substrate on which a thin film of 5CB is cast can influence the observed transition temperature range.[7][8] | [7][8] |

| Impurities (e.g., n-Hexane) | Decrease | The addition of impurities such as n-hexane can induce the transition at lower temperatures.[10] | [10] |

Experimental Protocols

The determination of the nematic to isotropic phase transition temperature is primarily achieved through two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The phase transition is observed as a peak in the DSC thermogram.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of 5CB (typically 1-10 mg) is hermetically sealed in an aluminum pan.[2][6] An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen or helium, to prevent oxidation.[6] The starting temperature is set below the lowest expected transition temperature, and the ending temperature is set above the highest expected transition.

-

Thermal Program: The sample and reference are heated at a constant rate, for example, 10°C/min.[2] A cooling cycle at the same rate can also be performed to investigate the isotropic to nematic transition.

-

Data Analysis: The heat flow to the sample is plotted against temperature. The nematic to isotropic transition is identified as an endothermic peak on the heating curve. The peak temperature is taken as the transition temperature. The enthalpy of the transition can be calculated from the area under the peak.

Polarized Optical Microscopy (POM)

POM is a technique that utilizes polarized light to observe the textures of anisotropic materials like liquid crystals. The transition from the birefringent nematic phase to the dark isotropic phase is visually observed.

Methodology:

-

Sample Preparation: A thin film of 5CB is prepared on a clean glass slide and covered with a coverslip. The thickness of the film can be controlled, for example, by using spacers.

-

Microscope Setup: The sample is placed on a temperature-controlled stage (e.g., a Linkam thermal stage) on the polarized light microscope.[11] The polarizers are crossed, meaning their polarization axes are perpendicular to each other.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 0.5°C/min).[11] The texture of the 5CB film is continuously observed through the microscope.

-

Transition Identification: In the nematic phase, the 5CB film will appear bright and show characteristic textures (e.g., Schlieren texture) due to its birefringence.[7][8] As the temperature approaches TN-I, these textures will start to disappear. The temperature at which the entire field of view becomes completely dark (isotropic) is recorded as the nematic to isotropic transition temperature.[8][12]

Logical Relationship of Phase Transition

The nematic to isotropic phase transition is a thermodynamically driven process governed by the balance between the ordering intermolecular forces and the disordering effect of thermal energy.

References

- 1. osti.gov [osti.gov]

- 2. physics.wooster.edu [physics.wooster.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00921C [pubs.rsc.org]

- 10. trepo.tuni.fi [trepo.tuni.fi]

- 11. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02552A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Thermodynamic Profile of 4-Cyano-4'-pentylbiphenyl (5CB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB). The information is compiled from various scientific sources to assist researchers and professionals in understanding and utilizing this compound in their respective fields. This document details the phase transitions, thermodynamic parameters, and the experimental methodologies used for their determination.

Core Thermodynamic Properties

This compound is a well-characterized liquid crystal that exhibits distinct phase transitions at temperatures amenable to laboratory research.[1] Its molecular structure, consisting of a biphenyl (B1667301) core with a polar cyano group and a flexible pentyl chain, dictates its self-organization and thermal behavior.[1] The primary phase transitions observed for 5CB are the transition from a crystalline solid to a nematic liquid crystal and subsequently to an isotropic liquid.

Quantitative Thermodynamic Data

The key thermodynamic parameters for the phase transitions of 5CB have been determined using techniques such as Differential Scanning Calorimetry (DSC). These values are summarized in the tables below for easy reference and comparison.

Table 1: Phase Transition Temperatures of this compound (5CB)

| Transition | Temperature (°C) | Temperature (K) |

| Crystalline to Nematic (TC-N) | 22.5[1][2] | 295.65[2] |

| Nematic to Isotropic (TN-I) | 35.0[1][2] | 308.15[2] |

Table 2: Enthalpy and Entropy of Phase Transitions for this compound (5CB)

| Transition | Latent Heat (cal/g) | Enthalpy (ΔH) (kJ/mol) | Enthalpy (ΔH) (J/g) | Entropy (ΔS) (J/mol·K) |

| Crystalline to Nematic | 13.36 ± 0.53[2] | - | 36[3] | - |

| Nematic to Isotropic | 0.418 ± 0.032[2] | 0.67[4] | 2.69[4] | 2.17[4] |

Table 3: Heat Capacity of this compound (5CB) in Different Phases

| Phase | Temperature Range (°C) | Heat Capacity (Cp) |

| Solid | 2.6 - 20.8[2] | See Experimental Protocols section for calculation[2] |

| Nematic | 31.7 - 36.7[2] | See Experimental Protocols section for calculation[2] |

| Isotropic Liquid | 41.2 - 51.1[2] | See Experimental Protocols section for calculation[2] |

Experimental Protocols

The determination of the thermodynamic properties of 5CB relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.

Objective: To determine the phase transition temperatures and the enthalpy of these transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of 5CB into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. An empty, hermetically sealed aluminum pan is used as a reference.[5]

-

Instrument Setup: Use a calibrated power-compensated Differential Scanning Calorimeter.[2] Set the purge gas, typically nitrogen, to a constant flow rate (e.g., 20 mL/min) to provide an inert atmosphere.[5]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for instance, -20°C.

-

Heat the sample to a temperature well above the isotropic transition, for example, 70°C, at a constant heating rate of 10°C/minute.[2]

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The heat flow is recorded as a function of temperature. The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic events on the DSC thermogram. The enthalpy of transition (latent heat) is calculated by integrating the area of the transition peak.[2] The specific heat capacity (Cp) in different phases can be determined from the DSC data using the following equation:

Cp = (dQ/dt) / (m * β)

where dQ/dt is the heat flow, m is the mass of the sample, and β is the heating rate.

X-Ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing the crystalline structure of materials.

Objective: To investigate the molecular arrangement and phase structure of 5CB in its different phases.

Methodology:

-

Sample Preparation: A small amount of the 5CB sample is placed on a sample holder. For temperature-dependent studies, a specialized heating stage is used to control the sample temperature accurately.

-

Instrument Setup: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used. The instrument is aligned to ensure accurate measurement of the diffraction angles.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The measurements are performed at different temperatures to observe changes in the diffraction pattern corresponding to the phase transitions.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides information about the crystal structure. The positions and intensities of the diffraction peaks are used to determine the lattice parameters and the symmetry of the crystalline phase. In the nematic phase, the diffraction pattern will show diffuse scattering, indicating the loss of long-range positional order but the retention of orientational order. The isotropic phase will exhibit even more diffuse scattering, characteristic of a liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the molecular structure, dynamics, and ordering of liquid crystals.

Objective: To study the molecular dynamics and orientational order of 5CB across its different phases.

Methodology:

-

Sample Preparation: A small amount of 5CB is placed in an NMR tube. For studies in the liquid crystal phases, the sample is typically aligned by the strong magnetic field of the NMR spectrometer.

-

Instrument Setup: A high-field NMR spectrometer is used. The temperature of the sample is controlled using a variable temperature unit.

-

Data Collection: Proton (¹H) or Carbon-13 (¹³C) NMR spectra are acquired at different temperatures. Measurements of spin-lattice relaxation times (T₁) can also be performed to probe molecular dynamics.

-

Data Analysis: The chemical shifts, line splittings, and relaxation times in the NMR spectra are analyzed. In the isotropic phase, sharp peaks are observed. In the nematic phase, the anisotropic interactions are not fully averaged out, leading to broader lines and characteristic splittings that can be used to determine the orientational order parameter. Changes in the NMR spectra as a function of temperature provide insights into the dynamics of the phase transitions.[6]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Phase transitions of this compound (5CB).

Caption: Experimental workflow for DSC analysis of 5CB.

References

The Dielectric Anisotropy of 4-Cyano-4'-pentylbiphenyl (5CB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dielectric anisotropy of the nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB). We will delve into the core principles governing this phenomenon, present key quantitative data, and detail the experimental protocols for its characterization.

Introduction to Dielectric Anisotropy in 5CB

This compound (5CB) is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at room temperature. The defining characteristic of the nematic phase is the long-range orientational order of the constituent molecules along a common direction, known as the director (n ). This structural anisotropy gives rise to anisotropic physical properties, including the dielectric permittivity.

The dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the director:

Δε = ε∥ - ε⊥

In 5CB, the presence of a strong permanent dipole moment along the long molecular axis, primarily due to the cyano (-C≡N) group, results in a large positive dielectric anisotropy.[1][2] This means that the molecule is more easily polarized along its long axis than perpendicular to it. This property is fundamental to the operation of many liquid crystal-based technologies, as it allows for the manipulation of the director orientation with an external electric field.

The behavior of the dielectric anisotropy is influenced by several factors, including temperature and the frequency of the applied electric field. As the temperature approaches the nematic-isotropic transition temperature (TNI), the orientational order decreases, leading to a reduction in the dielectric anisotropy.[1][3]

Molecular Structure and Dipole Moment of 5CB

The molecular structure of 5CB is key to understanding its dielectric properties. It consists of a rigid biphenyl (B1667301) core, a flexible pentyl alkyl chain, and a highly polar cyano headgroup. The cyano group creates a significant dipole moment that is nearly parallel to the long molecular axis.

Caption: Molecular structure of 5CB with the dominant dipole moment.

Quantitative Data

The dielectric properties of 5CB are highly dependent on temperature and frequency. The following tables summarize typical values for the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity, and the resulting dielectric anisotropy (Δε).

Table 1: Temperature Dependence of Dielectric Permittivity and Anisotropy of 5CB at 1 kHz

| Temperature (T) (°C) | TNI - T (°C) | ε∥ | ε⊥ | Δε (ε∥ - ε⊥) |

| 25.0 | 10.1 | 18.5 | 7.0 | 11.5 |

| 30.0 | 5.1 | 17.8 | 7.2 | 10.6 |

| 34.0 | 1.1 | 16.5 | 7.5 | 9.0 |

| 35.1 (TNI) | 0.0 | 10.8 (εiso) | 10.8 (εiso) | 0.0 |

Note: The nematic-isotropic transition temperature (TNI) for 5CB is approximately 35.1°C. Data is compiled and averaged from multiple sources for illustrative purposes.

Table 2: Frequency Dependence of Dielectric Anisotropy of 5CB at 25°C

| Frequency (kHz) | Δε (ε∥ - ε⊥) |

| 1 | 11.5 |

| 10 | 11.4 |

| 100 | 11.2 |

| 1000 (1 MHz) | 10.0 |

| 10000 (10 MHz) | ~0 |

Note: At high frequencies, the dipole moment of the 5CB molecule cannot follow the rapid oscillations of the electric field, leading to a decrease and eventual sign inversion of the dielectric anisotropy.[4][5]

Experimental Protocols

Accurate measurement of the dielectric anisotropy of 5CB requires careful sample preparation and precise experimental control.

Sample Preparation: Liquid Crystal Cell Fabrication

-

Substrate Cleaning: Start with clean indium tin oxide (ITO) coated glass substrates. These are typically cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by drying in an oven.

-

Alignment Layer Deposition: A thin layer of a polymer, such as polyimide, is spin-coated onto the ITO surface. This layer will be used to control the alignment of the liquid crystal molecules.

-

Curing the Alignment Layer: The coated substrates are baked at a specific temperature profile (e.g., ramping up to 180-200°C) to cure the polyimide.

-

Rubbing for Planar Alignment: For measuring ε∥, a planar alignment is required where the director is parallel to the substrates. This is achieved by gently rubbing the cured polyimide surface in a single direction with a velvet cloth.

-

Homeotropic Alignment: For measuring ε⊥, a homeotropic alignment is needed, where the director is perpendicular to the substrates. This can be achieved by treating the substrates with a homeotropic alignment agent like lecithin (B1663433) or certain silanes, or by using a polyimide that promotes homeotropic alignment.[6][7]

-

Cell Assembly: Two treated substrates are assembled with the coated surfaces facing each other, separated by spacers (e.g., Mylar films or silica (B1680970) spheres) of a known thickness (typically 5-20 μm). The cell is then sealed with an appropriate adhesive, leaving small gaps for filling.

-

Filling the Cell: The liquid crystal 5CB is introduced into the cell in its isotropic phase (above 35.1°C) via capillary action. The cell is then slowly cooled to the nematic phase to ensure a well-aligned monodomain.

Dielectric Spectroscopy Measurement

-

Instrumentation: The complex dielectric permittivity is measured using an impedance analyzer or a dielectric spectrometer.[8] The instrument applies a sinusoidal AC voltage of a specific frequency and measures the resulting current and phase shift, from which the capacitance and conductance of the cell are determined.

-

Measurement of ε∥: A planar aligned cell is placed in a temperature-controlled holder. The electric field is applied perpendicular to the rubbing direction (and thus parallel to the director n in the bulk of the cell).

-

Measurement of ε⊥: A homeotropic aligned cell is used. The electric field is applied perpendicular to the substrates, which is perpendicular to the director n .

-

Frequency Sweep: For each alignment, the complex permittivity is measured over a range of frequencies (e.g., 100 Hz to 10 MHz).[8][9]

-

Temperature Control: The measurements are repeated at various temperatures, allowing the sample to stabilize at each temperature point before recording the data. A temperature controller with high precision (e.g., ±0.1°C) is essential.

-

Data Analysis: The real part of the complex permittivity (ε') is used to determine ε∥ and ε⊥. The dielectric anisotropy (Δε) is then calculated at each temperature and frequency.

Caption: Experimental workflow for dielectric anisotropy measurement.

Theoretical Framework: The Maier-Meier Theory

The dielectric anisotropy of nematic liquid crystals like 5CB can be described by the Maier-Meier theory.[10][11][12] This theory relates the macroscopic dielectric properties to the molecular parameters, including the molecular polarizability anisotropy (Δα), the permanent dipole moment (μ), the angle (β) between the dipole moment and the long molecular axis, and the nematic order parameter (S).

The Maier-Meier equations for the principal dielectric permittivities are:

**ε∥ = 1 + (NhF/ε0) * [ᾱ + (2/3)ΔαS + Fμ2/(3*kBT) * (1 - (1-3cos2β)S)]

**ε⊥ = 1 + (NhF/ε0) * [ᾱ - (1/3)ΔαS + Fμ2/(3*kBT) * (1 + (1/2)(1-3cos2β)S)]

Where:

-

N is the number of molecules per unit volume.

-

h and F are factors related to the internal electric field.

-

ε0 is the permittivity of free space.

-

ᾱ is the average molecular polarizability.

-

kB is the Boltzmann constant.

-

T is the absolute temperature.

For 5CB, since the dipole moment is largely parallel to the long molecular axis (β ≈ 0), the term (1-3cos2β) is negative, leading to a large positive contribution to ε∥ and a smaller contribution to ε⊥, thus resulting in a large positive Δε.

Caption: Relationship of parameters in the Maier-Meier theory.

Conclusion

The large positive dielectric anisotropy of this compound is a direct consequence of its molecular structure, specifically the strong dipole moment of the cyano group aligned with the long molecular axis. This property, which is dependent on temperature and frequency, is fundamental to the application of 5CB in various electro-optical devices. The accurate characterization of the dielectric anisotropy through rigorous experimental protocols, and its theoretical understanding via models like the Maier-Meier theory, are crucial for the continued development and optimization of liquid crystal technologies.

References

- 1. ias.ac.in [ias.ac.in]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanophotonics.iitd.ac.in [nanophotonics.iitd.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Calculating the dielectric anisotropy of nematic liquid crystals: a reinvestigation of the Maier–Meier theory [inis.iaea.org]

- 11. [PDF] Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Refractive index of 5CB as a function of temperature.

An in-depth guide to the temperature-dependent refractive index of the nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB), this document serves as a technical resource for researchers, scientists, and professionals in drug development. It details the optical properties of 5CB, outlines the experimental protocols for their measurement, and provides quantitative data in a structured format.

Introduction

The liquid crystal 5CB is a benchmark material in the study of liquid crystals due to its nematic phase at room temperature and its well-characterized physical properties. Its refractive indices, both ordinary (nₒ) and extraordinary (nₑ), are crucial parameters for the design and modeling of liquid crystal-based devices. These indices, and consequently the birefringence (Δn = nₑ - nₒ), exhibit a significant dependence on temperature, which is a direct consequence of the temperature-dependent orientational order of the liquid crystal molecules.

Temperature Dependence of Refractive Indices

The refractive indices of 5CB decrease as the temperature increases. The extraordinary refractive index (nₑ) shows a more pronounced decrease with temperature compared to the ordinary refractive index (nₒ). As the temperature approaches the nematic-isotropic transition temperature (clearing point), the birefringence diminishes, eventually becoming zero in the isotropic phase where the liquid crystal loses its long-range orientational order. The clearing temperature for 5CB is approximately 35.1°C (308.3 K).[1]

The temperature dependence of the refractive indices can be described by various empirical models, such as the extended Cauchy equations and four-parameter models, which provide a good fit to experimental data.[1][2]

Quantitative Data

The following table summarizes the experimentally determined refractive indices of 5CB at different temperatures and wavelengths.

| Temperature (°C) | Wavelength (nm) | Ordinary Refractive Index (nₒ) | Extraordinary Refractive Index (nₑ) | Birefringence (Δn) | Reference |

| 25.1 | 450 | 1.55 (approx.) | 1.76 (approx.) | 0.21 (approx.) | [1] |

| 25.1 | 550 | ~1.53 | ~1.72 | ~0.19 | [1] |

| 25.1 | 650 | ~1.52 | ~1.69 | ~0.17 | [1] |

| 27.2 | 450-650 | Data available in graphical form | Data available in graphical form | - | [1] |

| 29.9 | 450-650 | Data available in graphical form | Data available in graphical form | - | [1] |

| 32.6 | 450-650 | Data available in graphical form | Data available in graphical form | - | [1] |

| 34.8 | 400-800 | Data available in graphical form | Data available in graphical form | - | [3] |

| 25 | 589 | - | - | 0.2 | [4] |

| 10 - 55 | 589 | Data available in graphical form | Data available in graphical form | - | [4] |

| 10 - 60 | 546, 589, 633 | Data available in graphical form | Data available in graphical form | - | [2][5] |

| 25 | THz range | 1.58 | 1.77 | 0.19 | [6][7][8] |

| 38 (Isotropic) | THz range | ~1.65 | ~1.65 | 0 | [7] |

Experimental Protocols

The measurement of the temperature-dependent refractive indices of liquid crystals like 5CB can be performed using several established techniques. The most common methods are Abbé refractometry and interferometry.

Abbé Refractometer Method

An Abbé refractometer is a widely used instrument for measuring the refractive index of liquids.[9] For liquid crystals, it can be adapted to measure both nₒ and nₑ.

Experimental Workflow:

Detailed Steps:

-

Sample Preparation: A small droplet of 5CB is placed on the surface of the measuring prism of the Abbé refractometer.

-

Alignment: The liquid crystal molecules are aligned homogeneously on the prism surface, often by using a surface treatment or by the shear force of spreading the sample. A polarizer is placed in the light path.

-

Measurement of nₒ: The polarizer is oriented to allow the light polarized perpendicular to the liquid crystal director to pass through. The refractometer is adjusted to observe a sharp boundary between the light and dark fields, and the value of nₒ is read from the calibrated scale.

-

Measurement of nₑ: The polarizer is then rotated by 90 degrees. A second, distinct boundary will be observed, corresponding to the extraordinary ray. The value of nₑ is then measured.

-

Temperature Control: The temperature of the sample is controlled by circulating a fluid from a temperature-controlled bath through the prisms of the refractometer.[2][4] Measurements are taken at various temperatures after allowing the system to reach thermal equilibrium at each set point.

Interferometric Methods

Interferometric techniques, such as those using a Michelson or Fabry-Pérot interferometer, offer high precision for determining refractive indices.[10][11]

Experimental Principle:

Detailed Steps:

-

Sample Cell: The 5CB sample is contained within a transparent cell of a known thickness, which is placed in one arm of the interferometer. The cell is housed in a temperature-controlled stage.

-

Interference: A coherent light beam is split into two paths. One path (the reference arm) travels a known distance, while the other (the sample arm) passes through the 5CB cell. The two beams are then recombined to create an interference pattern.

-

Data Acquisition: As the temperature of the 5CB sample is varied, its refractive index changes, which in turn alters the optical path length of the sample arm. This change causes a shift in the interference fringes.

-

Calculation: By counting the number of fringes that pass a reference point as the temperature is changed by a known amount, and by knowing the thickness of the sample cell, the change in refractive index can be precisely calculated.

Conclusion

The refractive indices of 5CB are fundamental parameters that are highly sensitive to temperature. Accurate characterization of this temperature dependence is essential for the application of 5CB in various optical and electro-optical devices. The experimental methods outlined, particularly Abbé refractometry and interferometry, provide reliable means to obtain this critical data. The provided data and protocols serve as a valuable resource for researchers and engineers working with this important liquid crystal material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. refractiveindex.info [refractiveindex.info]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 7. pubs.aip.org [pubs.aip.org]

- 8. [PDF] Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range | Semantic Scholar [semanticscholar.org]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Spectroscopic Analysis of 4-Cyano-4'-pentylbiphenyl (5CB) using FTIR and Raman Spectroscopy: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) utilizing Fourier Transform Infrared (FTIR) and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the vibrational characterization of liquid crystals. It offers a comprehensive summary of the vibrational modes of 5CB in its various phases, detailed experimental protocols for both spectroscopic techniques, and a discussion of the relationship between the molecular structure of 5CB and its spectral features. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Introduction

This compound, commonly known as 5CB, is a well-characterized nematic liquid crystal that serves as a foundational material in liquid crystal research and a key component in various technological applications, including display technologies.[1] The distinct molecular structure of 5CB, comprising a polar cyano group, a rigid biphenyl (B1667301) core, and a flexible pentyl chain, gives rise to its mesomorphic properties.[2] Understanding the molecular vibrations and their response to external stimuli, such as temperature and electric fields, is crucial for elucidating the structure-property relationships that govern the behavior of 5CB and other liquid crystalline materials.

FTIR and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules.[2] While both techniques provide information about molecular vibrations, they are based on different physical principles—IR absorption and Raman scattering—and are governed by different selection rules. Consequently, they often provide complementary information. In FTIR spectroscopy, the absorption of infrared radiation by a molecule is measured, which occurs when the frequency of the radiation matches a vibrational mode that produces a change in the molecular dipole moment. In Raman spectroscopy, the inelastic scattering of monochromatic light (typically from a laser) is analyzed. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule.

This guide will delve into the practical application of these two techniques for the comprehensive analysis of 5CB, providing a valuable resource for researchers in the field.

Molecular Structure and Vibrational Modes of 5CB

The vibrational spectrum of 5CB is rich and complex, with contributions from its three main structural components: the pentyl chain, the biphenyl core, and the cyano group. The key vibrational modes associated with each of these components are summarized below:

-

Cyano Group (-C≡N): The stretching vibration of the cyano group is a prominent and well-defined feature in both the FTIR and Raman spectra of 5CB.[3][4] This mode is highly sensitive to the local molecular environment and can be used to probe intermolecular interactions.[3]

-

Biphenyl Core: The biphenyl core gives rise to several characteristic vibrations, including C-C stretching within the aromatic rings, C-C stretching of the biphenyl link, and C-H in-plane and out-of-plane bending modes.[4] These vibrations are sensitive to the conformational state of the biphenyl unit and the overall molecular ordering.

-

Pentyl Chain (-C5H11): The flexible pentyl chain exhibits symmetric and asymmetric C-H stretching vibrations, as well as various bending and rocking modes.[3] These vibrations are indicative of the conformational freedom and packing of the alkyl chains within the liquid crystal matrix.

The following diagram illustrates the logical relationship between the molecular structure of 5CB and the corresponding spectroscopic signatures observed in FTIR and Raman analysis.

Caption: Relationship between 5CB Structure and Spectroscopic Signatures.

Experimental Protocols

The successful spectroscopic analysis of 5CB requires careful sample preparation and instrument setup. The following sections provide detailed methodologies for both FTIR and Raman spectroscopy.

FTIR Spectroscopy

Sample Preparation:

-

Liquid Samples: For analysis in the nematic or isotropic phase, a small drop of 5CB can be placed between two infrared-transparent windows, such as potassium bromide (KBr) or zinc selenide (B1212193) (ZnSe). The windows are then gently pressed together to form a thin film of the liquid crystal. The cell thickness should be optimized to avoid saturation of the most intense absorption bands.

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient technique for analyzing 5CB with minimal sample preparation. A small drop of the liquid crystal is placed directly onto the ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is suitable for the analysis of 5CB.

-

Spectral Range: Data is typically collected in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient to resolve the main vibrational bands of 5CB.

-

Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added for both the background and the sample spectra.

-

Background Correction: A background spectrum of the empty sample holder (for transmission) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

-

Liquid Samples: 5CB can be analyzed in a glass capillary tube or a cuvette. For temperature-dependent studies, a temperature-controlled stage is required.

-

Thin Films: A thin film of 5CB can be prepared between two glass slides. This is particularly useful for polarized Raman studies where the orientation of the liquid crystal director is controlled.

Instrumentation and Data Acquisition:

-

Spectrometer: A Raman microscope equipped with a charge-coupled device (CCD) detector is commonly used.

-

Laser Excitation: A visible laser, such as a 532 nm or 633 nm laser, is typically used for excitation. The laser power should be kept low to avoid sample heating and potential degradation.

-

Grating: A grating with a suitable groove density (e.g., 600 or 1200 grooves/mm) is selected to achieve the desired spectral resolution and range.

-

Objective: A microscope objective (e.g., 10x, 20x, or 50x) is used to focus the laser onto the sample and collect the scattered light.

-

Data Acquisition: The spectrum is typically acquired over a range that includes the key vibrational modes of 5CB (e.g., 100 to 3000 cm⁻¹). The acquisition time and number of accumulations are adjusted to obtain a good signal-to-noise ratio.

The general experimental workflow for the spectroscopic analysis of 5CB is depicted in the following diagram.

Caption: General Experimental Workflow for Spectroscopic Analysis of 5CB.

Data Presentation: Vibrational Band Assignments

The following tables summarize the key vibrational frequencies and their assignments for 5CB as determined by FTIR and Raman spectroscopy. The data is presented for the nematic and isotropic phases to facilitate comparison.

Table 1: FTIR Vibrational Band Assignments for 5CB

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2960-2860 | C-H stretching (alkyl chain) | [3] |

| ~2227 | C≡N stretching | [3] |

| ~1605 | C-C stretching (aromatic ring) | [5] |

| ~1495 | C-C stretching (aromatic ring) | [5] |

| ~1460 | C-H bending (alkyl chain) | [5] |

| ~825 | C-H out-of-plane bending (aromatic) | [5] |

Table 2: Raman Vibrational Band Assignments for 5CB

| Wavenumber (cm⁻¹) | Assignment | Phase | Reference |

| ~2234 | C≡N stretching | Nematic | [6] |

| ~2228 | C≡N stretching | Nematic | [4] |

| ~1613 | C-C stretching (aromatic ring) | Nematic | [6] |

| ~1606 | C-C stretching (aromatic ring) | Nematic | [4] |

| ~1590 | C-C stretching (aromatic ring) | Nematic | [6] |

| ~1294 | C-C stretching (biphenyl link) | Nematic | [6] |

| ~1286 | C-C stretching (biphenyl link) | Nematic | [4] |

| ~1190 | C-H in-plane deformation (aromatic) | Nematic | [6] |

| ~1180 | C-H in-plane deformation (aromatic) | Nematic | [4] |

| ~1001 | Ring breathing mode | Nematic | [6] |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the phase of the liquid crystal.

Discussion and Interpretation of Spectra

The FTIR and Raman spectra of 5CB provide a wealth of information about its molecular structure and intermolecular interactions. The C≡N stretching mode, being highly polar, gives a strong absorption in the FTIR spectrum and is also a strong scatterer in the Raman spectrum.[3][4] The frequency of this mode is sensitive to the degree of molecular association and can be used to study the formation of antiparallel dimers, which are known to exist in cyanobiphenyl liquid crystals.

The aromatic C-C stretching modes in the 1600 cm⁻¹ region are particularly useful in Raman spectroscopy for determining the orientational order parameter of the nematic phase.[4][7] By analyzing the polarization dependence of the Raman scattering intensity of these modes, it is possible to quantify the degree of alignment of the liquid crystal director.

Temperature-dependent studies using both FTIR and Raman spectroscopy can be employed to monitor the phase transitions of 5CB.[8] Changes in the peak positions, bandwidths, and intensities of the vibrational modes can be correlated with the transitions between the crystalline, nematic, and isotropic phases, providing insights into the changes in molecular conformation and ordering that occur during these transitions.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the detailed molecular-level characterization of 5CB. This technical guide has provided a comprehensive overview of the application of these techniques, including detailed experimental protocols, a summary of the key vibrational band assignments, and a discussion of the interpretation of the spectral data. The complementary nature of FTIR and Raman spectroscopy allows for a thorough understanding of the vibrational dynamics of 5CB, which is essential for the rational design and development of new liquid crystalline materials with tailored properties for advanced applications. The data and methodologies presented herein serve as a valuable resource for researchers and scientists working in the field of liquid crystals and soft matter.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Time resolved FT-IR of liquid crystalline 5CB in electric fields | The Infrared and Raman Discussion Group [irdg.org]

- 6. A temperature-dependent Raman study of 5CB, fully deuterated 5CB, and aromatically deuterated 5CB combining experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. OPG [opg.optica.org]

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of 4-Cyano-4'-pentylbiphenyl (5CB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-pentylbiphenyl (5CB) is a calamitic liquid crystal that has served as a cornerstone in the development of liquid crystal displays (LCDs) and as a model system for fundamental studies of mesophase behavior. Beyond its well-known nematic and isotropic phases, 5CB exhibits a rich and complex solid-state polymorphism that is critically dependent on its thermal history. The existence of multiple crystalline forms, or polymorphs, each with distinct physical properties, has significant implications for material stability, performance, and reproducibility in advanced applications. This in-depth technical guide provides a comprehensive overview of the crystal structure polymorphism in 5CB, detailing the thermodynamic relationships between its various solid forms and the experimental protocols for their characterization.

The Polymorphic Landscape of 5CB

At least three distinct solid-state forms of 5CB have been identified: a stable crystalline phase (C2), a metastable crystalline phase (C1), and a glassy liquid crystal (GLC) phase. The formation of these polymorphs is dictated by the cooling rate from the nematic or isotropic phase, leading to a complex interplay of thermodynamic and kinetic factors.

-

Stable Crystalline Form (C2): This is the thermodynamically most stable solid phase of 5CB at ambient pressure. It is typically obtained by slow cooling or by the annealing of other less stable forms. The molecular packing in the C2 phase is characterized by a bilayer arrangement where molecules are oriented in parallel within a layer, and adjacent layers exhibit an antiparallel orientation[1][2].

-

Metastable Crystalline Form (C1): This form is obtained upon slow cooling (≤ 0.2 K/min) from the nematic phase[3]. It is thermodynamically less stable than the C2 form and will irreversibly transform into C2 upon heating[1][4].

-

Glassy Liquid Crystal (GLC) Phase: Rapid cooling (≥5 K/min) of the nematic phase bypasses crystallization and leads to the formation of a glassy state[3]. This phase retains the orientational order of the nematic phase but lacks long-range positional order, and the molecular motions are frozen. The transition to this state is characterized by a glass transition temperature (Tg)[3][5]. Upon heating, the GLC phase can devitrify, crystallizing into the metastable C1 form, which then transforms into the stable C2 form[1][4].

Quantitative Data on 5CB Polymorphs

The distinct polymorphic forms of 5CB can be characterized by their unique crystallographic and thermodynamic properties.

Crystallographic Data

| Parameter | Crystalline Form (at 253 K) | Metastable Form (C1) | Stable Form (C2) |

| Crystal System | Monoclinic | Data not available | Data not available |

| Space Group | P2₁/a | Data not available | Data not available |

| a (Å) | 8.249(5) | Data not available | Data not available |

| b (Å) | 16.022(4) | Data not available | Data not available |

| c (Å) | 10.935(3) | Data not available | Data not available |

| α (°) | 90 | Data not available | Data not available |

| β (°) | 95.09(3) | Data not available | Data not available |

| γ (°) | 90 | Data not available | Data not available |

| Volume (ų) | 1438.9 | Data not available | Data not available |

| Z | 4 | Data not available | Data not available |

Thermodynamic Data

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermodynamic relationships between the polymorphs of 5CB. The transition temperatures and enthalpy changes associated with the various phase transformations are summarized below.

| Transition | Temperature (°C) | Temperature (K) | Enthalpy Change (ΔH) | Notes |

| Glass Transition (Tg) | -65.15 | 208 | - | Formation of the Glassy Liquid Crystal (GLC) phase upon rapid cooling[3][5]. |

| GLC → C1 | -35.8 | 237.35 | -33.5 J/g | Exothermic transition upon heating the GLC phase[1]. |

| C1 → C2 | -21.9 | 251.25 | -3.6 J/g | Exothermic transition from the metastable to the stable crystalline form[1]. |

| Crystalline → Nematic (C-N) | ~22.5 | ~295.65 | 49 J/g (for C2) | The melting point of the stable crystalline form[3][5][6]. |

| Nematic → Isotropic (N-I) | ~35.0 | ~308.15 | 1.8 J/g | Clearing point of 5CB[1][6]. |

Experimental Protocols

The successful preparation and characterization of 5CB polymorphs rely on carefully controlled experimental procedures.

Sample Preparation of Polymorphs

The generation of specific polymorphs is primarily controlled by the cooling rate from the isotropic or nematic phase.

-

Preparation of the Stable Crystalline Form (C2):

-

Heat the 5CB sample to its isotropic phase (~40 °C) to erase any previous thermal history.

-

Slowly cool the sample at a rate of ≤ 0.2 K/min through the nematic phase and into the solid phase.

-

Alternatively, heat a sample of the metastable C1 or GLC phase to a temperature between their formation and the melting point of C2 (e.g., 0 °C) and anneal for a sufficient time to allow for the C1 → C2 transformation.

-

-

Preparation of the Metastable Crystalline Form (C1):

-

Heat the 5CB sample to its isotropic phase (~40 °C).

-

Cool the sample at a slow rate (≤ 0.2 K/min) from the nematic phase to a temperature below the crystallization point[3].

-

-

Preparation of the Glassy Liquid Crystal (GLC) Phase:

-

Heat the 5CB sample to its isotropic phase (~40 °C).

-

Rapidly quench the sample to a temperature below the glass transition temperature (e.g., by plunging into liquid nitrogen). A cooling rate of ≥5 K/min is generally required[3].

-

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and enthalpies of the various phase changes.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the 5CB sample into an aluminum DSC pan and hermetically seal it.

-

Thermal Program for Polymorph Identification:

-

Initial Heating: Heat the as-received sample at a controlled rate (e.g., 10 K/min) from a sub-ambient temperature (e.g., -80 °C) to the isotropic phase (~40 °C) to observe any transitions.

-

Controlled Cooling: Cool the sample at a specific rate to generate the desired polymorph (e.g., slow cool at 0.2 K/min for C1, or rapid quench for GLC).

-

Second Heating: Re-heat the sample at a controlled rate (e.g., 10 K/min) to observe the transitions of the prepared polymorph (e.g., GLC → C1 → C2 → N → I).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and integrated peak areas (enthalpies) for each thermal event.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for distinguishing between different crystalline forms based on their unique diffraction patterns.

-

Sample Preparation: Gently grind the crystalline 5CB sample to a fine powder. Mount the powder on a low-background sample holder.

-

Instrument Setup: Use a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Data Collection: Scan a range of 2θ angles (e.g., 5° to 50°) with a defined step size and counting time.

-

Data Analysis: Compare the obtained diffraction patterns of the different polymorphs. The peak positions (d-spacings) and their relative intensities serve as a fingerprint for each crystalline form.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can differentiate polymorphs based on the distinct chemical environments of the carbon atoms in the different crystal lattices.

-

Sample Preparation: Pack the powdered 5CB polymorph into a MAS rotor.

-

Instrument Setup: Use a solid-state NMR spectrometer equipped with a CP/MAS probe.

-

Data Acquisition: Acquire ¹³C CP/MAS spectra for each polymorph. Key parameters to optimize include the contact time, recycle delay, and spinning speed.

-

Data Analysis: Compare the ¹³C chemical shifts of the resonances for each polymorph. Differences in chemical shifts, particularly for the aromatic and cyano carbons, indicate different packing arrangements and intermolecular interactions in the crystal lattice.

Visualizing Polymorphic Relationships and Workflows

Graphviz diagrams are provided to illustrate the logical relationships between the different phases of 5CB and the experimental workflow for their characterization.

Caption: Thermodynamic and kinetic pathways for the phase transitions of 5CB.

Caption: Workflow for the preparation and characterization of 5CB polymorphs.

Conclusion

The crystal structure polymorphism of this compound is a multifaceted phenomenon with significant implications for materials science and technology. The ability to selectively prepare and characterize its stable, metastable, and glassy forms is crucial for ensuring the reliability and performance of 5CB-based materials. This guide has provided a detailed overview of the thermodynamic relationships, quantitative data, and experimental protocols necessary for navigating the complex polymorphic landscape of this important liquid crystal. Further research, particularly in obtaining complete crystallographic data for all polymorphs, will undoubtedly provide deeper insights into the structure-property relationships that govern the behavior of this fascinating material.

References

A Comprehensive Technical Guide to the Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-cyano-4'-pentylbiphenyl (5CB), a prominent nematic liquid crystal. Understanding the solubility of 5CB in various organic solvents is critical for its application in research, particularly in the formulation of drug delivery systems, and in the manufacturing of liquid crystal displays (LCDs).[1] This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide solvent selection.

Introduction to this compound (5CB)

This compound, commonly referred to as 5CB, is a well-characterized liquid crystal known for its nematic phase at temperatures near room temperature.[1] Its molecular structure, consisting of a polar cyano group and a nonpolar pentyl chain attached to a biphenyl (B1667301) core, dictates its solubility behavior in different organic solvents. The interplay of these structural features influences its miscibility with solvents of varying polarities.

Data Presentation: Solubility of 5CB in Organic Solvents

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility of 5CB |

| Acetone | C₃H₆O | 58.08 | 56 | Miscible[1][2] |

| Toluene | C₇H₈ | 92.14 | 111 | Miscible[1][2] |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Slightly Soluble[1][3] |

| Methanol | CH₃OH | 32.04 | 64.7 | Slightly Soluble[1][3] |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 78.37 | Exhibits complex phase behavior with a miscibility gap[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Insoluble[5] |

| Ethyl Acetate (EA) | C₄H₈O₂ | 88.11 | 77.1 | Insoluble[5] |

| Hexane | C₆H₁₄ | 86.18 | 69 | Insoluble[5] |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 66 | No specific data found, but used as a solvent in the synthesis of 5CB[3] |

| Water | H₂O | 18.02 | 100 | Insoluble[1] |

Note: The solubility of 5CB in ethanol is complex, exhibiting a miscibility gap that is sensitive to temperature and the presence of water.[4] The use of tetrahydrofuran as a solvent during the synthesis of 5CB suggests it is likely a suitable solvent.[3]

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative solubility data, researchers often need to determine the solubility of 5CB in specific solvents for their applications. The following sections provide detailed methodologies for key experiments.

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[1][6][7]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Materials:

-

This compound (5CB)

-

Selected organic solvent of high purity

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of 5CB and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial. The amount of 5CB should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved 5CB remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of 5CB in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = C * DF

Where:

-

C is the concentration of the diluted sample (g/L) determined from the analytical measurement.

-

DF is the dilution factor.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and straightforward method for determining the concentration of a substance in solution, provided it has a chromophore that absorbs light in the UV-Vis range.[8][9][10][11]

Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of 5CB in the chosen solvent.

-